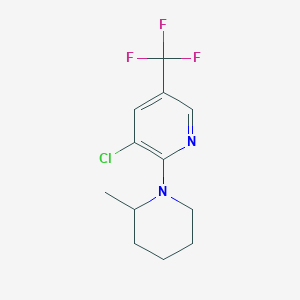

3-Chloro-2-(2-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine

Overview

Description

3-Chloro-2-(2-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, also known as 3-chloro-2-methylamino-5-trifluoromethylpyridine, is an organic compound with a variety of applications in scientific research. It is a colorless, volatile liquid that is insoluble in water, but soluble in many organic solvents. This compound is used in a range of scientific fields, including biochemistry, pharmacology, and organic synthesis.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors play a crucial role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. The selectivity of inhibitors like 3-Chloro-2-(2-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is essential for predicting drug-drug interactions (DDIs) when multiple drugs are coadministered. This compound's precise inhibition mechanism helps in the careful in vitro assessment of various CYP isoforms' contributions to total metabolism, which is vital for minimizing potential DDIs in patients (Khojasteh et al., 2011).

Importance in Medicinal Chemistry

Pyridine derivatives, including this compound, are highlighted for their significant role across various fields, notably in medicinal chemistry. These compounds are known for their biological activities, such as antibacterial, antifungal, and anticancer properties. Their versatility and efficacy in chemosensing applications also stand out, showcasing their potential in detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Pyridine-Based Agrochemicals

The synthesis and application of pyridine-based compounds, such as this compound, in agrochemicals have been extensively reviewed. These compounds play a pivotal role as fungicides, insecticides, acaricides, and herbicides. Intermediate Derivatization Methods (IDMs) have emerged as innovative approaches to enhance the efficiency of discovering novel lead compounds in the agrochemical field, addressing the urgent need to meet changing market requirements and environmental safety concerns (Guan et al., 2016).

Synthesis and Environmental Impact

The catalytic vapor phase synthesis of pyridine bases, including those involving this compound, underscores the evolution from coal tar-derived methods to more sustainable and efficient catalytic processes. The use of catalysts like HZSM-5 has revolutionized the synthesis, offering better prospects for addressing the growing demand for pyridine and its derivatives. This review encapsulates the progress in catalytic methods, providing insights into the environmental and economic advantages of modern synthesis techniques (Reddy et al., 2012).

properties

IUPAC Name |

3-chloro-2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N2/c1-8-4-2-3-5-18(8)11-10(13)6-9(7-17-11)12(14,15)16/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBHEURAJMQMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)